molecular formula C10H18O3 B6259520 1-hydroxy-4-propylcyclohexane-1-carboxylic acid CAS No. 1250909-01-3

1-hydroxy-4-propylcyclohexane-1-carboxylic acid

Cat. No. B6259520
CAS RN: 1250909-01-3
M. Wt: 186.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-hydroxy-4-propylcyclohexane-1-carboxylic acid” is a cyclohexane derivative with a hydroxy group at the 1-position, a propyl group at the 4-position, and a carboxylic acid group also at the 1-position .


Molecular Structure Analysis

The compound contains a cyclohexane ring, which is a six-membered carbon ring. The presence of the hydroxy and carboxylic acid groups suggests that the compound has polar characteristics, which can affect its physical and chemical properties .


Chemical Reactions Analysis

As a carboxylic acid, “1-hydroxy-4-propylcyclohexane-1-carboxylic acid” can participate in typical acid-base reactions, forming salts with bases. The hydroxy group can also be involved in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of a carboxylic acid group in “1-hydroxy-4-propylcyclohexane-1-carboxylic acid” suggests that it can form hydrogen bonds, which can affect its solubility and boiling point .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, carboxylic acids can be corrosive and cause skin and eye irritation . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-hydroxy-4-propylcyclohexane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further modified to yield the final product. The key steps in this synthesis pathway include the oxidation of a cyclohexene derivative to form a carboxylic acid, followed by the introduction of a hydroxyl group and a propyl substituent at the appropriate positions on the cyclohexane ring.", "Starting Materials": [ "Cyclohexene", "Propylmagnesium bromide", "Sodium borohydride", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclohexene is oxidized to cyclohexene-1-carboxylic acid using hydrogen peroxide and acetic acid as the oxidizing agents.", "Step 2: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 3: Propylmagnesium bromide is added to the acid chloride to form the corresponding ketone intermediate.", "Step 4: The ketone intermediate is reduced using sodium borohydride to yield the corresponding alcohol intermediate.", "Step 5: The alcohol intermediate is then oxidized using sodium hydroxide and hydrogen peroxide to introduce the hydroxyl group at the desired position on the cyclohexane ring.", "Step 6: The final step involves the introduction of the propyl substituent at the appropriate position on the cyclohexane ring using propylmagnesium bromide.", "The product, 1-hydroxy-4-propylcyclohexane-1-carboxylic acid, is obtained by acidification of the reaction mixture and extraction with diethyl ether and water." ] }

CAS RN

1250909-01-3

Product Name

1-hydroxy-4-propylcyclohexane-1-carboxylic acid

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.